N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that integrates an indole moiety with a tetrazolo[1,5-a]pyridine scaffold. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
The synthesis of N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can be achieved through a multicomponent reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This one-pot synthesis method is advantageous due to its simplicity, cost-effectiveness, and high yield. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the indole or pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides.
Scientific Research Applications
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors. The tetrazole ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile: This compound shares a similar scaffold but with a pyrimidine ring instead of a pyridine ring.
Indole derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid have similar indole moieties but differ in their additional functional groups and biological activities. The uniqueness of this compound lies in its combined indole and tetrazolo[1,5-a]pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N6O |
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Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N6O/c21-14(9-4-5-13-17-18-19-20(13)8-9)16-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H,(H,16,21) |
InChI Key |
VCYODKAOEHWEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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